molecular formula C17H18N4O3S2 B2427701 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 900004-26-4

4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Cat. No.: B2427701
CAS No.: 900004-26-4
M. Wt: 390.48
InChI Key: XVRAOSDNFDXBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a thienopyrimidine moiety, suggests potential biological activity and applications in various fields of research.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-7-5-12(6-8-13)16(22)20-15-14-9-10-25-17(14)19-11-18-15/h5-11H,3-4H2,1-2H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRAOSDNFDXBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide typically involves multiple steps:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Sulfamoyl Group: The N,N-diethylsulfamoyl group can be introduced via a sulfonation reaction using diethylamine and a sulfonyl chloride derivative.

    Coupling with Benzamide: The final step involves coupling the thienopyrimidine core with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions (acidic, basic, or neutral) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide exhibit potential anticancer properties. The thieno[2,3-d]pyrimidine framework has been associated with the inhibition of specific kinases involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidine showed significant activity against various cancer cell lines, including breast and lung cancer cells. The study utilized a structure-activity relationship (SAR) approach to optimize the efficacy of these compounds .

Antiviral Properties

There is emerging evidence suggesting that this compound may possess antiviral properties. Thieno[2,3-d]pyrimidines have been investigated for their ability to inhibit viral replication, particularly in the context of RNA viruses.

Case Study : Research conducted on thieno[2,3-d]pyrimidine derivatives indicated that they could inhibit the replication of the influenza virus in vitro. The mechanism was attributed to interference with viral polymerase activity .

Data Tables

The following table summarizes key findings related to the pharmacological activities of 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide and its analogs:

Activity Cell Line/Pathogen IC50 (µM) Reference
AnticancerMCF-7 (Breast Cancer)5.2Journal of Medicinal Chemistry
AnticancerA549 (Lung Cancer)7.8Journal of Medicinal Chemistry
AntiviralInfluenza Virus12.0Antiviral Research Journal

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis. The thienopyrimidine moiety may interact with other molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

Biological Activity

4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, a compound with the CAS number 900004-26-4, is a member of the thieno[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial domains. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C17H18N4O3S2
  • Molecular Weight : 390.48 g/mol
  • SMILES Notation : CCN(S(=O)(=O)c1ccc(cc1)C(=O)Nc1ncnc2c1ccs2)CC

Biological Activity Overview

The biological activity of 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has been evaluated through various in vitro studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research has indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor activity. For instance:

  • Cell Lines Tested : The compound was tested against various human lung cancer cell lines including A549, HCC827, and NCI-H358.
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays were employed to assess the efficacy of the compound.
  • Results : Compounds similar to 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide demonstrated IC50 values indicating effective inhibition of cell proliferation, with lower values signifying higher potency. For example, related compounds showed IC50 values around 6.26 μM for HCC827 in 2D assays compared to higher values in 3D assays, suggesting a more favorable interaction in simpler cell culture environments .

Antimicrobial Activity

In addition to antitumor effects, the compound's antimicrobial properties have also been explored:

  • Testing Methodology : The antimicrobial activity was evaluated using broth microdilution methods against various pathogens.
  • Pathogens Tested : Common bacterial strains such as Escherichia coli and Staphylococcus aureus were included in these evaluations.
  • Findings : Preliminary results suggest that derivatives of thieno[2,3-d]pyrimidine exhibit promising antibacterial activities. For instance, certain compounds showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Studies and Research Findings

Several studies have specifically focused on thieno[2,3-d]pyrimidine derivatives and their biological activities:

  • Study on Antitumor Activity :
    • Researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines.
    • Results indicated that modifications at the sulfamoyl position significantly affected their biological activity.
  • Antimicrobial Evaluation :
    • A comprehensive study assessed the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives against fungal pathogens.
    • The results showed that certain compounds had antifungal activities comparable to or exceeding those of established antifungal agents .

Q & A

Q. What formulation strategies improve the bioavailability of thieno[2,3-d]pyrimidine derivatives?

  • Answer : Nanoparticle encapsulation (e.g., starch nanoparticles) enhances oral bioavailability by increasing aqueous solubility and protecting against first-pass metabolism. For example, coupling thienopyrimidines with cyclodextrins or polyethylene glycol (PEG) derivatives improves pharmacokinetic profiles, as demonstrated in anti-pancreatic cancer studies .

Q. How are reaction conditions optimized for coupling steps in synthesis?

  • Answer : Key parameters include:
  • Catalysts : NaI accelerates nucleophilic substitutions by stabilizing transition states .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation. Yield optimization (e.g., 96% for acid-amine coupling) requires iterative adjustments of stoichiometry and pH .

Q. What analytical techniques differentiate regioisomers or polymorphs in these compounds?

  • Answer : ¹H NMR NOE experiments identify spatial proximity of substituents (e.g., distinguishing 4- vs. 2-substituted pyrimidines). PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) detect polymorphic forms, which can influence dissolution rates and bioactivity .

Methodological Considerations

  • Contradiction Handling : If biological activity data conflicts (e.g., a derivative shows high in vitro activity but low in vivo efficacy), researchers should:

    • Verify compound stability in physiological conditions (e.g., plasma protein binding assays).
    • Assess metabolic pathways using liver microsome models.
    • Re-evaluate dosing regimens or delivery systems .
  • Data Reproducibility : Ensure consistent microbial strains (e.g., ATCC standards) and culture conditions (e.g., Mueller-Hinton agar pH 7.3) across experiments. Report MIC (minimum inhibitory concentration) values with triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.